3-phenyl-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole is a complex heterocyclic compound that integrates multiple ring systems, including thiazole, triazine, and indole
Preparation Methods
The synthesis of 1-Phenyl[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole typically involves multi-step reactions that integrate the different ring systems. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized thiazolo-triazole compounds with excellent efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Phenyl[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of multiple reactive sites in the molecule. Common reagents used in these reactions include hydrogen halides, sodium carbonate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Phenyl[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, altering their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Phenyl[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring and exhibit diverse biological activities.
Triazine derivatives: Known for their applications in medicinal chemistry and materials science.
Indole derivatives: Widely studied for their biological activities and synthetic versatility. The uniqueness of 1-Phenyl[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole lies in its integrated ring system, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C17H10N4S |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-phenyl-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene |
InChI |
InChI=1S/C17H10N4S/c1-2-6-11(7-3-1)14-10-22-17-20-19-15-12-8-4-5-9-13(12)18-16(15)21(14)17/h1-10H |
InChI Key |
OVGLRXMIGWENAR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC3=NN=C4C5=CC=CC=C5N=C4N23 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NN=C4C5=CC=CC=C5N=C4N23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.